molecular formula C15H19BO2S B11848286 4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-5-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-5-yl)-1,3,2-dioxaborolane

Cat. No.: B11848286
M. Wt: 274.2 g/mol
InChI Key: YUPDFOMTUGVACB-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-5-yl)-1,3,2-dioxaborolane is an organoboron compound that features a dioxaborolane ring attached to a methylbenzo[b]thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-5-yl)-1,3,2-dioxaborolane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the methylbenzo[b]thiophene derivative.

    Formation of the Dioxaborolane Ring: The key step involves the formation of the dioxaborolane ring through a reaction with pinacol and boron reagents under controlled conditions.

    Reaction Conditions: The reactions are generally carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-5-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic ester.

    Oxidation and Reduction: The thiophene moiety can undergo oxidation to form sulfoxides or sulfones.

    Hydrolysis: The dioxaborolane ring can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Reactions: Palladium catalysts, bases such as potassium carbonate (K2CO3), and solvents like ethanol or water.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Cross-Coupling Products: Biaryl compounds.

    Oxidation Products: Sulfoxides and sulfones.

    Hydrolysis Products: Boronic acids and alcohols.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-5-yl)-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.

    Materials Science:

    Medicinal Chemistry: Investigated for its role in the synthesis of biologically active molecules.

    Catalysis: Employed in catalytic processes due to its boron-containing structure.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-5-yl)-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with palladium catalysts, facilitating the transfer of the organic group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the final product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-5-yl)-1,3,2-dioxaborolane is unique due to its specific structural features, including the presence of both a thiophene ring and a dioxaborolane ring. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in organic synthesis and materials science.

Properties

Molecular Formula

C15H19BO2S

Molecular Weight

274.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(3-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C15H19BO2S/c1-10-9-19-13-7-6-11(8-12(10)13)16-17-14(2,3)15(4,5)18-16/h6-9H,1-5H3

InChI Key

YUPDFOMTUGVACB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SC=C3C

Origin of Product

United States

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